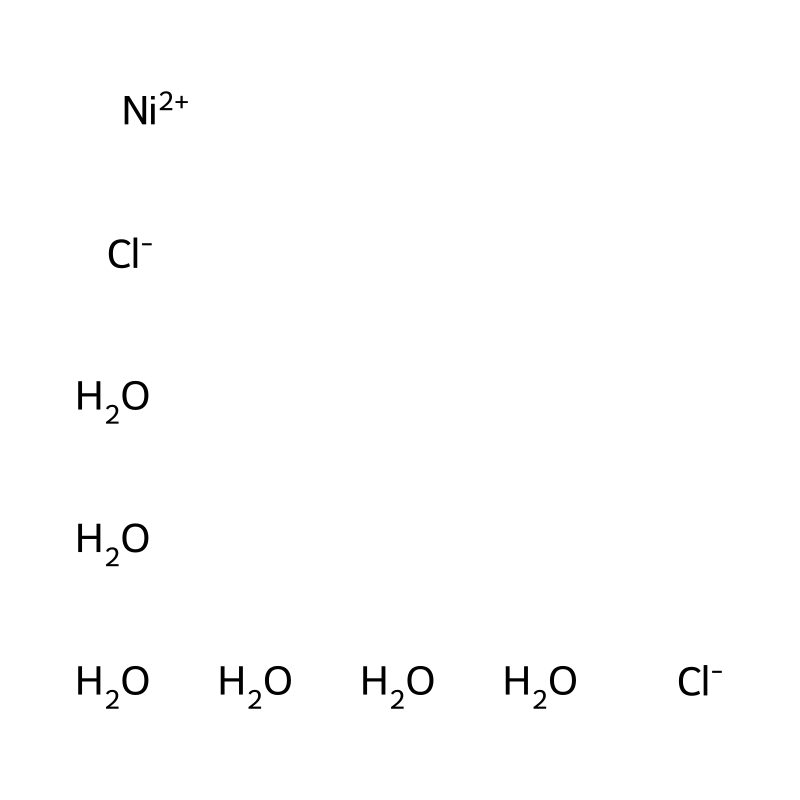Nickel chloride hexahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Reduction Agent
NiCl₂·6H₂O, often in combination with lithium aluminum hydride (LiAlH₄), acts as a reducing agent. This means it facilitates the gain of electrons by organic molecules. Researchers utilize this property for converting alkenes (compounds with carbon-carbon double bonds) to alkanes (saturated hydrocarbons) []. Additionally, it can reduce alkynes (compounds with carbon-carbon triple bonds) and organic halides (compounds containing a carbon-halogen bond) [].
Selective Reductions
NiCl₂·6H₂O exhibits selectivity in reduction reactions. This allows researchers to target specific functional groups within a molecule while leaving others intact. For instance, it can selectively reduce aldehydes (compounds containing a carbonyl group with a hydrogen atom) in the presence of other functional groups [].
Catalyzing C-C Bond Formation
NiCl₂·6H₂O plays a role in promoting the formation of carbon-carbon (C-C) bonds. This application is particularly useful in creating new complex organic molecules. One example involves the chemoselective thioacetalization of aldehydes, where a sulfur-containing functional group is introduced between two carbon atoms [].
Precursor for Other Catalysts
NiCl₂·6H₂O serves as a precursor for the synthesis of other important catalysts. By reacting it with sodium borohydride (NaBH₄), researchers can generate Brown's P-1 and P-2 nickel boride catalysts, which are employed in various organic transformations [].
Homo-coupling Reactions
NiCl₂·6H₂O can facilitate homo-coupling reactions. These reactions involve the coupling of two identical organic molecules to form a larger molecule. Researchers can utilize this property for creating specific organic structures [].
Nickel chloride hexahydrate, with the chemical formula , is a green crystalline solid that belongs to the class of nickel(II) salts. It is composed of nickel ions () coordinated with six water molecules and two chloride ions (). This compound has a monoclinic crystal structure, characterized by its octahedral coordination of the nickel ion with water molecules, forming a stable lattice structure . Nickel chloride hexahydrate is highly soluble in water, resulting in an acidic solution due to hydrolysis of nickel ions, which typically has a pH around 4 .
- Reaction with Sodium Hydroxide:This reaction produces nickel hydroxide and sodium chloride .
- Thermal Decomposition:
Upon heating, nickel chloride hexahydrate decomposes to yield nickel oxide and chlorine gas:This process occurs at temperatures above 140 °C . - Formation of Coordination Complexes: Nickel chloride hexahydrate can react with ammonia to form tetraammine nickel(II) chloride:This highlights its ability to form various coordination complexes through ligand substitution reactions .
Nickel chloride hexahydrate exhibits significant biological activity and toxicity. It is classified as a carcinogen and can cause various health issues upon exposure. The compound can induce allergic reactions, respiratory sensitization, and skin irritation. Its carcinogenic potential has been recognized by several health organizations, including the International Agency for Research on Cancer, which classifies it as a Group 1 carcinogen, indicating sufficient evidence for its carcinogenicity in humans . Additionally, it poses reproductive toxicity risks and may cause genetic defects with prolonged exposure .
Nickel chloride hexahydrate can be synthesized through several methods:
- Direct Reaction: Nickel oxide or nickel carbonate can react with hydrochloric acid to produce nickel chloride hexahydrate:
- Hydration of Anhydrous Nickel Chloride: Anhydrous nickel chloride can be hydrated by adding water under controlled conditions.
- From Nickel Sulfide: Nickel sulfide can also be converted into nickel chloride through reactions with copper chlorides:
This method is often used in industrial settings where nickel ores are processed .
Nickel chloride hexahydrate has a variety of applications across different fields:
- Electroplating: It is widely used in electroplating processes to deposit nickel coatings on various substrates.
- Catalysis: The compound serves as a catalyst in organic synthesis and polymerization reactions.
- Analytical Chemistry: It is utilized as a reagent in analytical chemistry for the detection of certain compounds.
- Production of Nickel Salts: Nickel chloride hexahydrate is also a precursor for producing other nickel compounds used in batteries and pigments .
Studies have shown that nickel chloride hexahydrate interacts with various biological systems, influencing cellular processes. Research indicates that exposure can lead to oxidative stress in cells, affecting DNA integrity and promoting apoptosis in certain cell lines. Moreover, its interactions with proteins can alter enzymatic activities and cellular signaling pathways, leading to adverse health effects such as inflammation and cancer development .
Nickel chloride hexahydrate shares similarities with other metal chlorides, particularly those of transition metals. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Cobalt(II) Chloride Hexahydrate | Similar octahedral structure; less toxic than nickel. | |
| Copper(II) Chloride Dihydrate | Blue color; used in fungicides and as a reagent. | |
| Iron(III) Chloride Hexahydrate | Brown color; used in water treatment and etching. |
Nickel chloride hexahydrate is unique due to its specific biological toxicity profile and its role in catalysis compared to these other metal chlorides. Its ability to form stable coordination complexes also sets it apart from many similar compounds .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H350: May cause cancer [Danger Carcinogenicity];
H360: May damage fertility or the unborn child [Danger Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]
Pictograms



Acute Toxic;Irritant;Health Hazard








